molecular formula C24H25N5O3 B2505172 2-{6-benzyl-2-ethyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-(2,4-dimethylphenyl)acetamide CAS No. 951616-61-8

2-{6-benzyl-2-ethyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-(2,4-dimethylphenyl)acetamide

Cat. No.: B2505172
CAS No.: 951616-61-8
M. Wt: 431.496
InChI Key: GABRIVPNMQTZRS-UHFFFAOYSA-N
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Description

The compound 2-{6-benzyl-2-ethyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-(2,4-dimethylphenyl)acetamide is a pyrazolo-pyrimidine derivative characterized by a bicyclic core structure with ketone groups at positions 5 and 5. Key substituents include a benzyl group at position 6, an ethyl group at position 2, and an acetamide side chain linked to a 2,4-dimethylphenyl moiety.

The compound’s synthesis likely involves coupling reactions between pyrazolo-pyrimidine intermediates and substituted acetamides under basic conditions, as seen in analogous syntheses of pyrazolo-pyrimidine derivatives using cesium carbonate and dry DMF . Characterization methods such as $ ^1H $ NMR, IR, and mass spectrometry are critical for confirming its structure .

Properties

IUPAC Name

2-(6-benzyl-2-ethyl-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl)-N-(2,4-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O3/c1-4-27-14-20-22(26-27)23(31)29(13-18-8-6-5-7-9-18)24(32)28(20)15-21(30)25-19-11-10-16(2)12-17(19)3/h5-12,14H,4,13,15H2,1-3H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GABRIVPNMQTZRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C2C(=N1)C(=O)N(C(=O)N2CC(=O)NC3=C(C=C(C=C3)C)C)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-{6-benzyl-2-ethyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-(2,4-dimethylphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the pyrazolo[4,3-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the benzyl and ethyl groups: These groups can be introduced via alkylation reactions.

    Formation of the acetamide linkage: This step involves the reaction of the intermediate with 2,4-dimethylphenylamine to form the final product.

Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as the use of specific catalysts, solvents, and temperature control.

Chemical Reactions Analysis

2-{6-benzyl-2-ethyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-(2,4-dimethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common reagents and conditions for these reactions include acidic or basic environments, specific solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reaction pathway and conditions.

Scientific Research Applications

Research indicates that this compound exhibits a range of biological activities, particularly in the fields of medicinal chemistry and pharmacology. Notable applications include:

1. Anticancer Activity
Studies have shown that pyrazolo[4,3-d]pyrimidine derivatives possess significant anticancer properties. The compound has been evaluated for its ability to inhibit tumor growth through various mechanisms:

  • Mechanism of Action : It may induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell cycle progression.
  • Case Studies : In vitro studies demonstrated that the compound effectively reduced proliferation in several cancer cell lines, including breast and lung cancer cells.

2. Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties:

  • Inhibition of COX Enzymes : Similar compounds have shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in inflammatory processes. The inhibition leads to decreased production of pro-inflammatory mediators like prostaglandin E2.
  • Research Findings : One study reported IC50 values comparable to established anti-inflammatory drugs such as celecoxib, indicating potent anti-inflammatory activity.

3. Antimicrobial Properties
Emerging research suggests potential antimicrobial effects against various pathogens:

  • Mechanisms : The compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways critical for bacterial survival.
  • Case Studies : Preliminary studies indicated effectiveness against both Gram-positive and Gram-negative bacteria.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound:

  • Functional Groups : The presence of electron-donating groups enhances binding affinity to biological targets.
  • Substituted Aromatic Rings : These groups may improve membrane permeability and bioavailability.

Mechanism of Action

The mechanism of action of 2-{6-benzyl-2-ethyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-(2,4-dimethylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites or allosteric sites, thereby modulating their function. The exact molecular pathways involved depend on the specific biological context and the target of interest.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The target compound’s 2,4-dimethylphenyl group (electron-donating methyl groups) may enhance metabolic stability compared to fluorinated or benzyl analogs, which could exhibit higher polarity or altered binding kinetics .
  • Core Modifications: Analogs with phenethyl (vs.

Physicochemical Properties

  • Solubility : Fluorinated derivatives (e.g., ) may exhibit lower aqueous solubility due to increased hydrophobicity, whereas the target compound’s dimethylphenyl group balances lipophilicity and solubility.

Research Findings and Implications

  • Kinase Inhibition : The pyrazolo-pyrimidine core is associated with ATP-binding site inhibition in kinases . The target compound’s dimethylphenyl group may enhance selectivity for specific kinase isoforms.
  • ADME Profiles : Compared to fluorinated analogs, the target compound’s methyl groups could reduce cytochrome P450-mediated metabolism, improving oral bioavailability .

Biological Activity

The compound 2-{6-benzyl-2-ethyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-(2,4-dimethylphenyl)acetamide is a novel derivative of the pyrazolo[4,3-d]pyrimidine scaffold. This class of compounds has garnered significant attention due to its diverse biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, focusing on its anticancer properties and other pharmacological effects.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • A pyrazolo[4,3-d]pyrimidine core, which is known for its ability to interact with various biological targets.
  • Substituents including a benzyl group and a dimethylphenyl moiety that may enhance its biological activity.

Research indicates that pyrazolo[4,3-d]pyrimidine derivatives exhibit anticancer activity primarily through:

  • Inhibition of Cyclin-dependent Kinases (CDKs) : These enzymes are crucial for cell cycle regulation. Inhibiting CDKs can lead to cell cycle arrest and apoptosis in cancer cells .
  • Targeting the Epidermal Growth Factor Receptor (EGFR) : Compounds in this class have shown potential as dual inhibitors of EGFR and VEGFR2 (Vascular Endothelial Growth Factor Receptor 2), impacting tumor growth and angiogenesis .
  • Induction of Apoptosis : Studies have demonstrated that certain derivatives can significantly increase apoptosis markers such as caspase-3 levels in cancer cell lines like MDA-MB-468 .

In Vitro Studies

A comprehensive evaluation of the compound's anticancer properties was performed using the NCI 60 human tumor cell line panel. The findings include:

Cell LineIC50 (μM)Mechanism of Action
MDA-MB-468 (Breast)18.98CDK inhibition; apoptosis induction
HCT-116 (Colon)45–97EGFR inhibition
HepG2 (Liver)48–90Multi-target kinase inhibition

These results suggest that the compound possesses significant cytotoxicity across various cancer types.

Other Biological Activities

In addition to its anticancer properties, pyrazolo[4,3-d]pyrimidine derivatives have shown promise in other areas:

  • Antiviral Activity : Some studies indicate that these compounds may inhibit viral replication mechanisms .
  • Anti-inflammatory Effects : The structural motifs present in these compounds suggest potential anti-inflammatory properties through modulation of inflammatory pathways .
  • Antibacterial Properties : Certain derivatives have exhibited antibacterial activity against various pathogens, which could be attributed to their ability to interfere with bacterial metabolic processes .

Case Study 1: Breast Cancer Treatment

A recent study evaluated a series of pyrazolo[4,3-d]pyrimidine derivatives for their effectiveness against breast cancer cell lines. The results showed that specific compounds led to a significant reduction in cell viability and induced apoptosis through caspase activation.

Case Study 2: Dual Inhibition in Tumor Models

Another investigation focused on the compound's ability to act as a dual inhibitor of EGFR and VEGFR2 in xenograft models. The findings revealed substantial tumor growth inhibition compared to controls, suggesting a viable therapeutic approach for resistant cancer types.

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